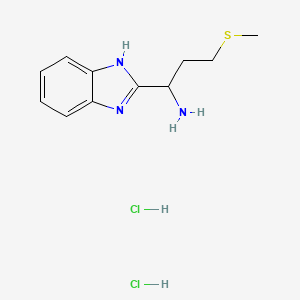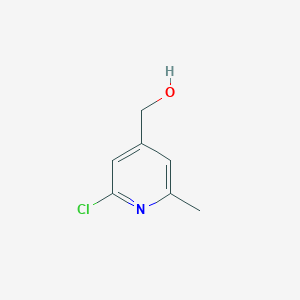
(2-Chloro-6-methylpyridin-4-yl)methanol
Vue d'ensemble
Description
“(2-Chloro-6-methylpyridin-4-yl)methanol” is a chemical compound with the empirical formula C7H8ClNO . It has a molecular weight of 157.60 and is typically available in solid form . It is a member of pyridines and an organohalogen compound .
Molecular Structure Analysis
The SMILES string of this compound is ClC1=NC©=CC(CO)=C1 . The InChI key is YXPVCSWOMRFRCS-UHFFFAOYSA-N . These strings provide a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“(2-Chloro-6-methylpyridin-4-yl)methanol” is a solid substance . Detailed physical and chemical properties such as melting point, boiling point, density, and others were not found in the search results.Applications De Recherche Scientifique
Synthesis and Structural Analysis
- A study by Percino et al. (2005) reported the synthesis of a compound from the condensation of (6-methylpyridin-2-yl)methanol, which showed two intramolecular hydrogen bonds stabilizing its crystal structure (Percino, Chapela, & Rodríguez-Barbarín, 2005).
- Wang et al. (2008) synthesized a new Schiff base compound using 4-methylpyridin-2-ylamine, exhibiting antibacterial activities (Wang, Nong, Sht, & Qi, 2008).
- In another study, Percino et al. (2007) reported the formation of α-diketone compounds from a condensation reaction involving (6-methylpyridin-2-yl)methanol (Percino, Chapela, Urzúa, Toribio, & Rodríguez-Barbarín, 2007).
Chemical Properties and Applications
- Holla et al. (2004) described the synthesis of 1,3,4-oxadiazoles from 2-chloropyridine, highlighting potential insecticidal activities (Holla, Prasanna, Poojary, Rao, Shridhara, & Bhat, 2004).
- Telfer et al. (2008) investigated the coordination chemistry of 6-methylpyridine-2-methanol with transition metal salts, exploring their potential in forming hydrogen-bonded helicates (Telfer, Parker, Kuroda, Harada, Lefebvre, & Leznoff, 2008).
- Suksangpanya et al. (2004) studied copper(II) halides involving N-(methylpyridin-2-yl)-amidino-O-alkylurea, revealing insights into hydrogen-bonded supramolecular architectures (Suksangpanya, Blake, Cade, Hubberstey, Parker, & Wilson, 2004).
Solvent Interactions
- Haraschta et al. (1999) presented experimental data on the densities and viscosities of mixtures involving 4-methylpyridine and alcohols like methanol, exploring their association and cross-association (Haraschta, Heintz, Lehmann, & Peters, 1999).
- Tada et al. (2003) investigated thermo-solvatochromism of dyes in aqueous alcohols, highlighting the solvent effects on dye behavior (Tada, Silva, & Seoud, 2003).
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements are H302 - H318, indicating that it is harmful if swallowed and causes serious eye damage . The precautionary statements are P280 - P301 + P312 + P330 - P305 + P351 + P338 + P310, suggesting protective measures and actions to take in case of exposure .
Propriétés
IUPAC Name |
(2-chloro-6-methylpyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-2-6(4-10)3-7(8)9-5/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPVCSWOMRFRCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-6-methylpyridin-4-yl)methanol | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

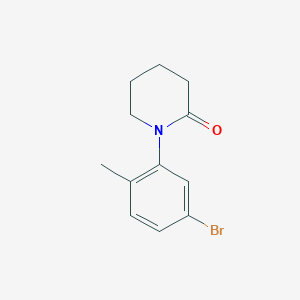
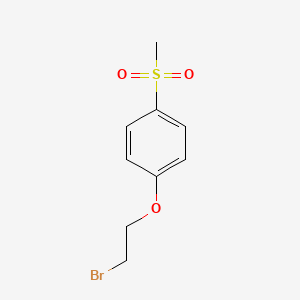
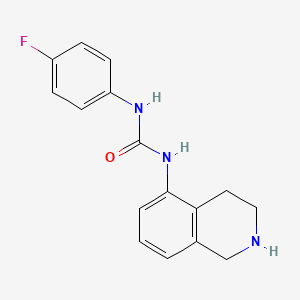
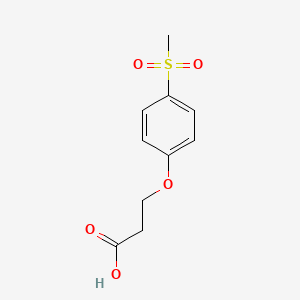
![(S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B1371187.png)
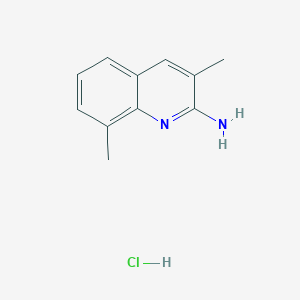
amine](/img/structure/B1371189.png)
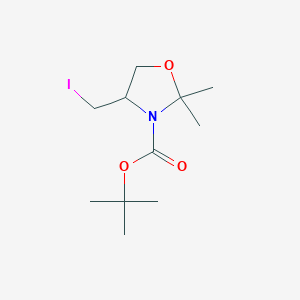
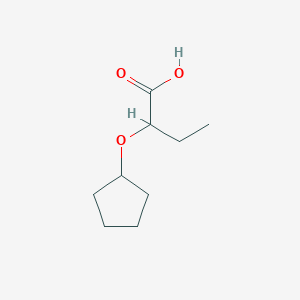
![2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-amine hydrochloride](/img/structure/B1371195.png)
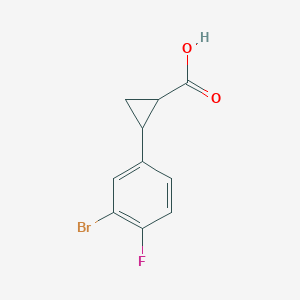
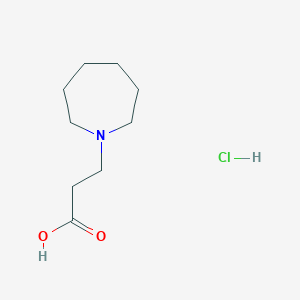
![8-Bromo-6-trifluoromethyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1371198.png)
